molecular formula C14H15NO4 B8373498 4-(tert-butoxycarbonyl)-1H-indole-7-carboxylic acid

4-(tert-butoxycarbonyl)-1H-indole-7-carboxylic acid

Cat. No.: B8373498
M. Wt: 261.27 g/mol
InChI Key: SMPWNEQZCMLDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butoxycarbonyl)-1H-indole-7-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1H-indole-7-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)9-4-5-10(12(16)17)11-8(9)6-7-15-11/h4-7,15H,1-3H3,(H,16,17)

InChI Key

SMPWNEQZCMLDKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C2C=CNC2=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-tert-butyl 7-methyl 1H-indole-4,7-dicarboxylate (0.58 g, 2.10 mmol) in a mixture of methanol (20 mL), terahydrofuran (10 mL) and water (10 mL) was added a 2M aqueous solution of lithium hydroxide (2.1 mL, 4.20 mmol), and the reaction mixture was stirred at 40° C. until full consumption of starting material. The organic portion of the solvent was evaporated and the pH of the aqueous solution was adjusted to 3-4 by the addition of 1 M aqueous hydrochloric acid. The acidic aqueous phase was partitioned with ethyl acetate (150 mL), and the organic layer was separated and washed with brine, dried over sodium sulfate, filtered and concentrated to give 4-(tert-butoxycarbonyl)-1H-indole-7-carboxylic acid (0.36 g, 67%). MS (EI) for C14H15NO4: 260 (M−H).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Two

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